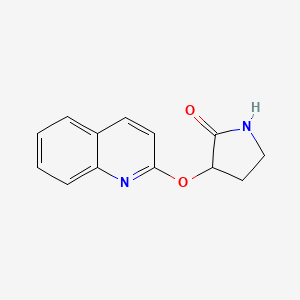

3-(Quinolin-2-yloxy)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

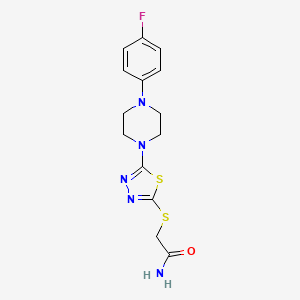

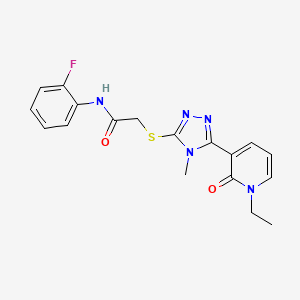

3-(Quinolin-2-yloxy)pyrrolidin-2-one is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.251. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Activity

The derivative 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, closely related to 3-(quinolin-2-yloxy)pyrrolidin-2-one, has shown potent antitumor properties. Synthesized compounds exhibited significant cytotoxic activity against various human cancer cell lines while demonstrating minimal inhibitory effects on normal cells. This suggests potential clinical applications in cancer treatment, particularly for compounds like 2-(3-methylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, which confirmed anticancer activity in both in vitro and in vivo models (Huang et al., 2013).

Aldosterone Synthase Inhibition

Pyridine substituted 3,4-dihydro-1H-quinolin-2-ones, including structures analogous to this compound, have been identified as potent and selective inhibitors of aldosterone synthase (CYP11B2). This enzyme is a promising target for conditions such as hyperaldosteronism, congestive heart failure, and myocardial fibrosis. The study indicates that minor modifications in the heterocyclic portion of these compounds can significantly influence their selectivity and potency, offering a pathway to fine-tune therapeutic agents for cardiovascular diseases (Lucas et al., 2011).

Antiplasmodial and Antifungal Activities

Compounds with the pyrrolidin-1-ylquinoline structure, including those similar to this compound, have been synthesized and evaluated for biological activities. This research resulted in the discovery of novel functionalized aminoquinolines with moderate antiplasmodial activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. Additionally, some derivatives exhibited promising antifungal properties against specific fungal strains, suggesting their potential in developing new treatments for malaria and fungal infections (Vandekerckhove et al., 2015).

Synthetic Methodology

Advancements in synthetic methods for pyrroloquinoline derivatives, closely related to this compound, have been reported. These methodologies facilitate the efficient creation of biologically active pyrroloquinoline structures, offering a robust platform for the development of new therapeutic agents and research tools. Such synthetic approaches are crucial for exploring the full potential of pyrroloquinoline derivatives in various scientific and medical applications (Wang et al., 2013).

Mécanisme D'action

Target of action

Pyrrolidin-2-ones, on the other hand, are common structural motifs in natural products and synthetic compounds with potent biological activities .

Mode of action

Quinoline derivatives acting as tlr7 agonists can trigger an immune response . Pyrrolidin-2-ones are believed to undergo a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .

Biochemical pathways

Activation of tlr7 by quinoline derivatives can lead to the production of cytokines and chemokines, which play a role in immune responses .

Pharmacokinetics

The stability of similar compounds in simulated gastric fluid and simulated intestinal fluid has been studied .

Result of action

Quinoline derivatives acting as tlr7 agonists can stimulate an immune response, which may have antiviral effects .

Action environment

The synthesis of similar compounds has been described as environmentally friendly .

Propriétés

IUPAC Name |

3-quinolin-2-yloxypyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13-11(7-8-14-13)17-12-6-5-9-3-1-2-4-10(9)15-12/h1-6,11H,7-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZQZDDBWFNLNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1OC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2550809.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2550810.png)

![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)

![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2550813.png)

![potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2550814.png)

![N-(2-ETHYLPHENYL)-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE](/img/structure/B2550816.png)

![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2550819.png)

![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2550821.png)

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)

![(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide](/img/structure/B2550827.png)